2'-Deoxyguanosine monohydrate
2'-Deoxyguanosine monohydrate
2'-Deoxyguanosine is a purine nucleoside with diverse biological activities. It inhibits the clonogenic growth of HL-60 and K562 leukemia cells (IC50s = 80 and 100 µM, respectively). 2'-Deoxyguanosine inhibits the growth of MOLT-4 T cells and MGL-8 B cells by 99.8 and 68.3%, respectively, when used at a concentration of 50 µM. It increases the number of binucleated cells, a marker of inhibited cytokinesis, in A. sativum meristems. 2'-Deoxyguanosine (>1 µM) also induces relaxation of precontracted isolated bovine lingual artery.
Brand Name:
Vulcanchem
CAS No.:
312693-72-4
VCID:
VC20788299
InChI:
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1
SMILES:
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O
Molecular Formula:
C10H15N5O5
Molecular Weight:
285.26 g/mol
2'-Deoxyguanosine monohydrate
CAS No.: 312693-72-4
Cat. No.: VC20788299
Molecular Formula: C10H15N5O5
Molecular Weight: 285.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2'-Deoxyguanosine is a purine nucleoside with diverse biological activities. It inhibits the clonogenic growth of HL-60 and K562 leukemia cells (IC50s = 80 and 100 µM, respectively). 2'-Deoxyguanosine inhibits the growth of MOLT-4 T cells and MGL-8 B cells by 99.8 and 68.3%, respectively, when used at a concentration of 50 µM. It increases the number of binucleated cells, a marker of inhibited cytokinesis, in A. sativum meristems. 2'-Deoxyguanosine (>1 µM) also induces relaxation of precontracted isolated bovine lingual artery. |
|---|---|
| CAS No. | 312693-72-4 |
| Molecular Formula | C10H15N5O5 |
| Molecular Weight | 285.26 g/mol |
| IUPAC Name | 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
| Standard InChI | InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1 |
| Standard InChI Key | LZSCQUCOIRGCEJ-FPKZOZHISA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O |
| SMILES | C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O |
| Canonical SMILES | C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O |
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